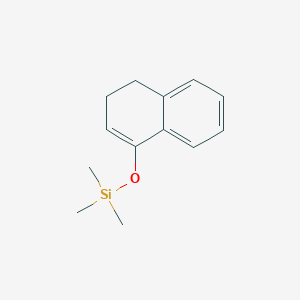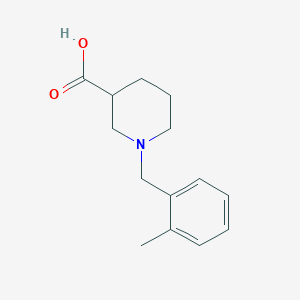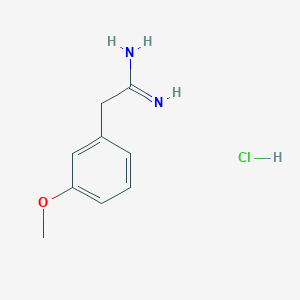![molecular formula C13H16ClNO2 B1598674 1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid CAS No. 308362-92-7](/img/structure/B1598674.png)
1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid
Vue d'ensemble
Description
“1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid” is a chemical compound . It is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . Various methods have been reported for the synthesis of substituted piperidines . For instance, one method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Applications De Recherche Scientifique
Anticancer Applications
Piperidine derivatives, including 1-(4-chlorobenzyl)piperidine-3-carboxylic acid, have been identified as potential anticancer agents. Their structural framework is conducive to interacting with various biological targets involved in cancer progression. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Activity
The piperidine nucleus is a common feature in many antimicrobial agents. The chlorobenzyl group attached to the piperidine ring in this compound may enhance its ability to bind to bacterial enzymes or receptors, thereby inhibiting microbial growth or killing the microorganisms outright .
Analgesic Properties
Compounds with a piperidine structure have been shown to possess analgesic properties. They can act on the central nervous system to reduce pain sensation, making them valuable for the development of new painkillers .
Anti-Inflammatory Effects
The anti-inflammatory potential of piperidine derivatives is well-documented. They can modulate inflammatory pathways, which is crucial for treating conditions like arthritis and other inflammatory diseases .
Antipsychotic Uses
Piperidine-based compounds are explored for their antipsychotic effects. They may interact with neurotransmitter receptors in the brain, offering a new avenue for treating psychiatric disorders .
Cardiovascular Disease Therapy
Piperidine derivatives are being studied as potential therapeutic agents for cardiovascular diseases. They may offer new mechanisms of action for treating conditions such as hypertension and heart failure .
Alzheimer’s Disease Treatment
The structural flexibility of piperidine allows for the design of molecules that can cross the blood-brain barrier and potentially interact with targets relevant to Alzheimer’s disease, providing a basis for the development of novel therapeutics .
Antiviral and Antimalarial Effects
Piperidine compounds have shown promise in the treatment of viral and parasitic infections. Their ability to interfere with the life cycle of viruses and parasites makes them candidates for antiviral and antimalarial drug development .
Orientations Futures
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid”, is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
Related piperidine derivatives have been reported to interact with various targets, such as the dopamine transporter , and GABA (γ-aminobutyric acid) uptake .
Mode of Action
It’s worth noting that similar piperidine derivatives have been reported to act as potent inhibitors of dopamine reuptake . This means they prevent the reabsorption of dopamine into pre-synaptic neurons, thereby increasing the concentration of dopamine in the synaptic cleft and prolonging its effects on post-synaptic neurons.
Biochemical Pathways
Piperidine derivatives are known to play a significant role in various biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Result of Action
Related piperidine derivatives have been reported to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOKGKKXZYNBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393505 | |
| Record name | 1-(4-chlorobenzyl)nipecotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid | |
CAS RN |
308362-92-7 | |
| Record name | 1-(4-chlorobenzyl)nipecotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

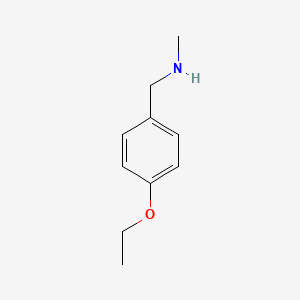
![4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598593.png)

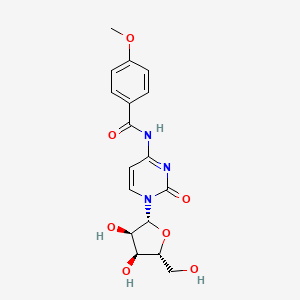
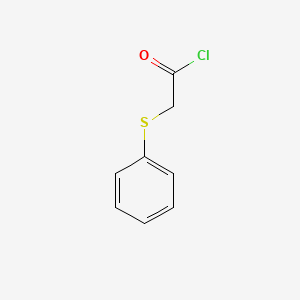
![2-[[1-[6-Amino-2-[[2-[[2-(4-aminophenyl)acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1598597.png)
